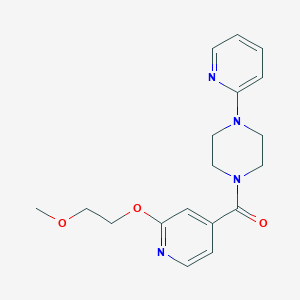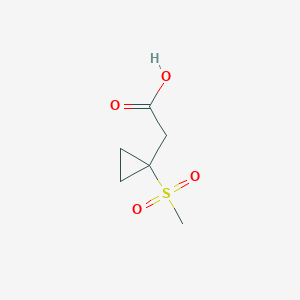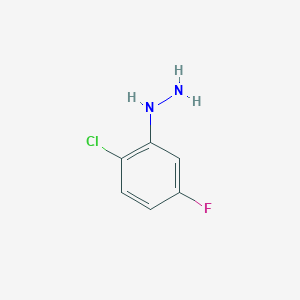![molecular formula C12H24N2O2 B2496496 Tert-Butyl-N-[(3-Amino-2,2-dimethylcyclobutyl)methyl]carbamat CAS No. 2402837-54-9](/img/structure/B2496496.png)
Tert-Butyl-N-[(3-Amino-2,2-dimethylcyclobutyl)methyl]carbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate is a synthetic organic compound with the molecular formula C12H24N2O2. It is characterized by the presence of a tert-butyl group, an amino group, and a cyclobutyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of steric hindrance on enzyme-substrate interactions. It serves as a model compound to investigate how bulky groups affect the binding and activity of enzymes.
Medicine
In medicinal chemistry, tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate is explored for its potential as a drug candidate. Its structural features make it a suitable scaffold for the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate typically involves the following steps:
Formation of the Cyclobutyl Intermediate: The starting material, 2,2-dimethylcyclobutanone, undergoes a reductive amination with an appropriate amine to introduce the amino group at the desired position on the cyclobutyl ring.
Carbamate Formation: The resulting amino compound is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step forms the carbamate linkage, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise temperature control, efficient mixing, and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group in tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Substitution: The carbamate group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carbamate group.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various carbamate derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The bulky tert-butyl group can influence the binding affinity and specificity of the compound, leading to selective inhibition or modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-[(2-aminoethyl)carbamate]: Similar in structure but with a different cyclobutyl ring.
Tert-butyl N-[(3-amino-2,2-dimethylpropyl)methyl]carbamate: Similar but with a propyl instead of a cyclobutyl ring.
Uniqueness
Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate is unique due to its cyclobutyl ring, which introduces significant steric hindrance. This feature distinguishes it from other carbamates and influences its reactivity and biological activity.
This detailed overview provides a comprehensive understanding of tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-8-6-9(13)12(8,4)5/h8-9H,6-7,13H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQOGDKDYCJBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)CNC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorophenyl)-6-{[(4-fluorophenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)





![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)
![Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2496428.png)

![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)

![N-(4-fluorophenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2496436.png)
